Grandisine F
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Overview
Description
Grandisine F is an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis . It is one of several grandisine alkaloids, which also include grandisines C, D, E, and G . These compounds are known for their unique structures and potential pharmacological activities, particularly their affinity for the human delta-opioid receptor .
Preparation Methods
The synthesis of grandisine F involves several key steps. One efficient method is the alkyne-acetal cyclization procedure, which prepares enantiopure indolizidine building blocks from L-proline . This method has been applied to prepare various Elaeocarpus-derived alkaloids, including this compound . The synthetic route typically involves the construction of the isoquinuclidinone moiety through intramolecular imine formation and the tetracyclic ring system via stereoselective ring closure of the enolate of amine generated by 1,4-addition of ammonia .
Chemical Reactions Analysis
Grandisine F undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be introduced into the molecule under appropriate conditions.
The major products formed from these reactions include isoelaeocarpine and elaeocarpine, which are structurally related to this compound .
Scientific Research Applications
Grandisine F has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of indolizidine alkaloids.
Industry: this compound can be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Grandisine F is similar to other grandisine alkaloids, such as grandisines C, D, E, and G . These compounds share a common indolizidine core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific 14-amino analogue structure . Compared to other indolizidine alkaloids, this compound has shown a distinct binding affinity for the delta-opioid receptor, highlighting its potential as a lead compound in analgesic drug discovery .
Comparison with Similar Compounds
- Grandisine C
- Grandisine D
- Grandisine E
- Grandisine G
- Isoelaeocarpiline
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(6aR,9S,11S,12aS,12bS)-9-amino-11-methyl-1,2,3,5,6,6a,8,9,10,11,12a,12b-dodecahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H24N2O2/c1-9-7-10(17)8-13-14(9)16(19)15-11-3-2-5-18(11)6-4-12(15)20-13/h9-12,15H,2-8,17H2,1H3/t9-,10-,11-,12+,15-/m0/s1 |
InChI Key |
AOYSDZUESPFRDD-NAYUARGSSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CC2=C1C(=O)[C@H]3[C@@H]4CCCN4CC[C@H]3O2)N |
Canonical SMILES |
CC1CC(CC2=C1C(=O)C3C4CCCN4CCC3O2)N |
Synonyms |
grandisine F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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